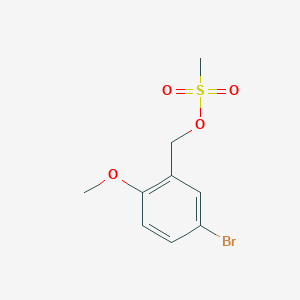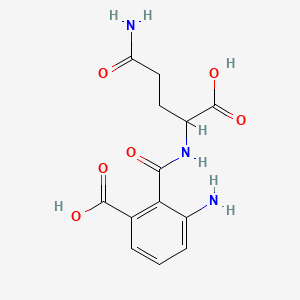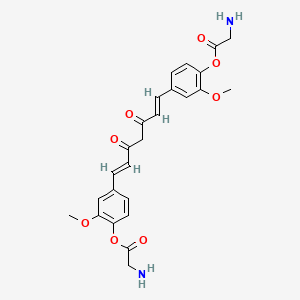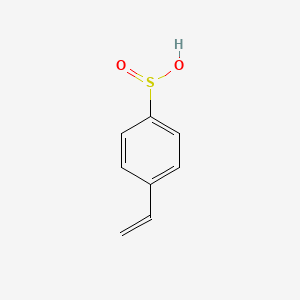
4-ethenylBenzenesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenylBenzenesulfinic acid typically involves the sulfonation of styrene (vinylbenzene) followed by reduction. The process can be summarized as follows:
Sulfonation: Styrene is treated with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid to introduce the sulfonic acid group, forming 4-vinylbenzenesulfonic acid.
Reduction: The sulfonic acid group is then reduced to a sulfinic acid group using reducing agents such as sodium sulfite (Na₂SO₃) or zinc dust in acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-EthenylBenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium sulfite (Na₂SO₃), zinc dust
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: 4-vinylbenzenesulfonic acid
Reduction: 4-ethylbenzenesulfinic acid
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-EthenylBenzenesulfinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and copolymers. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-ethenylBenzenesulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in redox reactions and forming covalent bonds with electrophilic centers. The vinyl group allows for polymerization and copolymerization reactions, enabling the formation of complex macromolecular structures. These interactions contribute to the compound’s diverse biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
4-Ethylbenzenesulfonic acid: Similar structure but with an ethyl group instead of a vinyl group.
4-Vinylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Benzenesulfinic acid: Lacks the vinyl group, only has the sulfinic acid group attached to the benzene ring.
Uniqueness
4-EthenylBenzenesulfinic acid is unique due to the presence of both a vinyl group and a sulfinic acid group. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds. The vinyl group provides reactivity for polymerization, while the sulfinic acid group offers redox activity and nucleophilicity.
Properties
CAS No. |
60081-74-5 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
4-ethenylbenzenesulfinic acid |
InChI |
InChI=1S/C8H8O2S/c1-2-7-3-5-8(6-4-7)11(9)10/h2-6H,1H2,(H,9,10) |
InChI Key |
PUCXFVISLAUOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




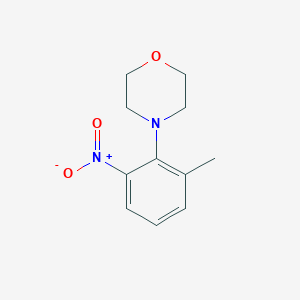
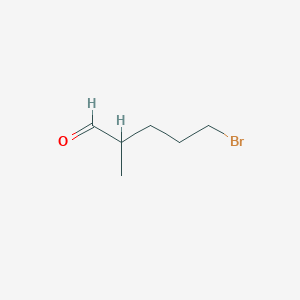

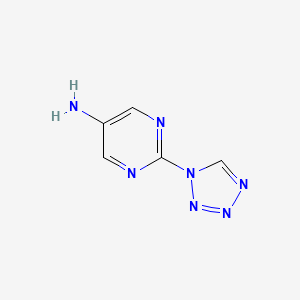
![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)
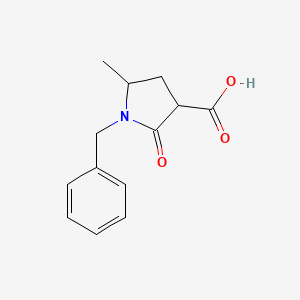

![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
